molecular formula C11H14FN B2579993 (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine CAS No. 195004-63-8

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine

Cat. No.: B2579993
CAS No.: 195004-63-8
M. Wt: 179.238
InChI Key: HJNNKRLMSKZPAR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine is an organic compound characterized by the presence of a fluorine atom on the benzylidene ring and a methyl group on the amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine typically involves the condensation of 2-fluorobenzaldehyde with 2-methylpropan-2-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.

Scientific Research Applications

(E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluorobenzaldehyde: A precursor in the synthesis of (E)-N-(2-Fluorobenzylidene)-2-methylpropan-2-amine.

    Fluorobenzylamine: Another compound with a fluorine atom on the benzyl ring, used in similar applications.

    Methylpropanamine: A related amine compound without the fluorine substitution.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-1-(2-fluorophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2,3)13-8-9-6-4-5-7-10(9)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNNKRLMSKZPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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